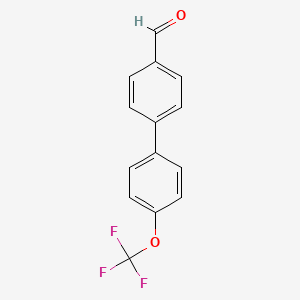

4'-Trifluoromethoxy-biphenyl-4-carbaldehyde

Description

The exact mass of the compound 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[4-(trifluoromethoxy)phenyl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O2/c15-14(16,17)19-13-7-5-12(6-8-13)11-3-1-10(9-18)2-4-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGOCXZBOSHHAIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375318 | |

| Record name | 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

398156-35-9 | |

| Record name | 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 398156-35-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4'-Trifluoromethoxy-biphenyl-4-carbaldehyde CAS number

An In-depth Technical Guide to 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde

Introduction: A Key Intermediate in Modern Chemistry

4'-Trifluoromethoxy-biphenyl-4-carbaldehyde is a highly functionalized aromatic compound that serves as a critical building block in diverse fields of chemical research and development. Its structure, featuring a biphenyl scaffold substituted with a reactive carbaldehyde group and an electron-withdrawing trifluoromethoxy group, makes it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The biphenyl framework is a prevalent motif in many functional molecules, including liquid crystals and therapeutic agents.[4][5] The inclusion of the trifluoromethoxy (-OCF₃) group is particularly significant; it enhances metabolic stability and lipophilicity, properties that are highly desirable in drug design to improve a molecule's pharmacokinetic profile.[6][7] This guide provides a comprehensive overview of its properties, synthesis, and applications for researchers and drug development professionals.

Physicochemical Properties

The fundamental properties of 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde are summarized below. These characteristics are essential for designing synthetic routes and for its application in materials science.

| Property | Value | Reference |

| CAS Number | 398156-35-9 | [8] |

| Molecular Formula | C₁₄H₉F₃O₂ | [8] |

| Molecular Weight | 266.22 g/mol | [8] |

| Predicted Boiling Point | 326.1 ± 42.0 °C | [8] |

| Predicted Density | 1.287 ± 0.06 g/cm³ | [8] |

| Synonyms | 4-[4-(trifluoromethoxy)phenyl]benzaldehyde, [1,1'-Biphenyl]-4-carboxaldehyde, 4'-(trifluoromethoxy)- | [8] |

Synthesis: The Power of Palladium-Catalyzed Cross-Coupling

The most efficient and widely adopted method for constructing the biphenyl core of this molecule is the Suzuki-Miyaura cross-coupling reaction.[4][5] This Nobel Prize-winning reaction provides a robust and versatile tool for forming carbon-carbon bonds between aromatic rings under relatively mild conditions with high functional group tolerance.[4][5][9]

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The synthesis proceeds via a palladium-catalyzed cycle involving an aryl halide and an arylboronic acid. In this case, the coupling occurs between 4-bromobenzaldehyde and (4-(trifluoromethoxy)phenyl)boronic acid. The mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-bromobenzaldehyde), forming a Pd(II) complex.[10]

-

Transmetalation: The boronic acid derivative, activated by a base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the biphenyl C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[10]

Detailed Experimental Protocol for Synthesis

This protocol outlines a reliable method for synthesizing 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde. It is adapted from established Suzuki coupling procedures.[4][9][11]

Materials and Reagents:

-

4-Bromobenzaldehyde

-

(4-(Trifluoromethoxy)phenyl)boronic acid

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

-

Toluene or Ethylene Glycol Dimethyl Ether (DME)

-

Deionized Water

-

Dichloromethane (DCM) or Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate (for eluent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-bromobenzaldehyde (1.0 eq), (4-(trifluoromethoxy)phenyl)boronic acid (1.2 eq), Palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

-

Solvent and Base Addition: Purge the flask with an inert gas (Nitrogen or Argon). Add the organic solvent (e.g., Toluene, 10 mL per mmol of halide) and an aqueous solution of potassium carbonate (2M, 2.0 eq).

-

Reaction Execution: Heat the mixture to reflux (typically 80-110°C) with vigorous stirring.[11] Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with an organic solvent like dichloromethane or ethyl acetate.

-

Purification (Initial): Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification (Final): Purify the crude solid by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to isolate the pure 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde.[4][9]

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Core Applications in Research and Development

The unique structural features of 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde make it a versatile intermediate with significant applications.

-

Medicinal Chemistry and Drug Discovery: It serves as a foundational scaffold for synthesizing novel therapeutic agents.[1][6] The aldehyde group is a versatile handle for further chemical modifications, such as reductive amination or oxidation, while the trifluoromethoxy-biphenyl core can be optimized to interact with biological targets. Its derivatives are explored for a range of potential treatments.

-

Materials Science: This compound is used in the development of advanced materials.[2] The rigid biphenyl structure is a common component in liquid crystal displays. The trifluoromethoxy group can impart desirable properties such as thermal stability and chemical resistance to polymers and coatings.[1][6]

-

Agrochemicals: Similar to its role in pharmaceuticals, it is an intermediate in the synthesis of modern pesticides and herbicides, where the fluorinated group can enhance bioactivity and environmental persistence.[1][3]

-

Fluorinated Compounds Synthesis: It is a key player in the production of complex fluorinated molecules. The trifluoromethoxy group is known to significantly alter a molecule's electronic properties and bio-availability, making it a substituent of high interest.[2][7]

Conclusion

4'-Trifluoromethoxy-biphenyl-4-carbaldehyde stands out as a high-value chemical intermediate. Its efficient synthesis via the robust Suzuki-Miyaura cross-coupling reaction, combined with the advantageous properties conferred by its trifluoromethoxy group, ensures its continued importance in the innovation pipelines of the pharmaceutical, agrochemical, and materials science industries. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their synthetic and developmental endeavors.

References

-

4'-Trifluoromethylbiphenyl-4-carbaldehyde. Chem-Impex. [Link]

-

4'-Trifluoromethylbiphenyl-3-carbaldehyde. Chem-Impex. [Link]

-

4'-TRIFLUOROMETHYL-BIPHENYL-4-CARBALDEHYDE. ChemBK. [Link]

-

4-Fluoro-4'-(trifluoromethoxy)biphenyl-3-carbaldehyde. PubChem. [Link]

-

4'-Trifluoromethylbiphenyl-4-carbaldehyde | 90035-34-0. J&K Scientific LLC. [Link]

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health (NIH). [Link]

-

4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxaldehyde-1G. Algenome Shop. [Link]

-

4-(Trifluoromethoxy)benzaldehyde. Chem-Impex. [Link]

-

Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Organic Syntheses Procedure. [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. chemimpex.com [chemimpex.com]

- 7. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 8. 4'-TRIFLUOROMETHOXY-BIPHENYL-4-CARBALDEHYDE CAS#: 398156-35-9 [amp.chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

An In-depth Technical Guide to the Physicochemical Properties of 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde

Introduction

4'-Trifluoromethoxy-biphenyl-4-carbaldehyde is a fluorinated organic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors. As a derivative of biphenyl, it possesses a rigid, aromatic core structure. The presence of a reactive aldehyde group makes it a versatile synthetic intermediate, while the 4'-trifluoromethoxy (-OCF₃) substituent dramatically influences its core physicochemical properties. This trifluoromethoxy group is a well-known bioisostere for other functionalities and is often incorporated into drug candidates to enhance metabolic stability, membrane permeability, and binding affinity by modulating lipophilicity and electronic characteristics.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde. It is designed to equip researchers, chemists, and drug development professionals with the essential data and methodologies required to effectively handle, characterize, and utilize this compound in a research and development setting. We will delve into its chemical identity, core physical properties, spectroscopic signature, and provide validated experimental protocols for the determination of key parameters.

Section 1: Chemical Identity and Structure

The fundamental properties of a molecule are dictated by its structure. 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde combines a biphenyl scaffold with two key functional groups that define its chemical behavior.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 4'-(Trifluoromethoxy)biphenyl-4-carboxaldehyde |

| Synonyms | 4-[4-(trifluoromethoxy)phenyl]benzaldehyde |

| CAS Number | 398156-35-9[1][2] |

| Molecular Formula | C₁₄H₉F₃O₂[2] |

| Molecular Weight | 266.22 g/mol [2] |

Molecular Structure

The molecule consists of two phenyl rings linked by a single bond. One ring is substituted with a formyl (aldehyde) group at the 4-position, and the other with a trifluoromethoxy group at the 4'-position.

Sources

A Comprehensive Technical Guide to the Synthesis of 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde

Introduction: The Significance of a Fluorinated Biphenyl Scaffold

In the landscape of modern drug discovery and materials science, the biphenyl scaffold remains a privileged structural motif. Its inherent rigidity and ability to present substituents in a well-defined three-dimensional space make it a cornerstone for designing molecules with specific biological activities or material properties. The introduction of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF3) group, has become a key strategy for modulating a molecule's pharmacokinetic and physicochemical properties.[1][2][3][4] The trifluoromethoxy group, in particular, is known to enhance metabolic stability, increase lipophilicity, and improve membrane permeability, all of which are critical parameters in drug design.[1][3][4]

This guide provides an in-depth technical overview of a robust and widely applicable synthetic route to 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde, a versatile building block for the synthesis of more complex molecules in pharmaceutical and materials science research.[5][6] The presented methodology is grounded in the principles of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful and versatile tool for the formation of carbon-carbon bonds.[7][8]

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic disconnection of the target molecule, 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde, points towards a Suzuki-Miyaura cross-coupling reaction between two key synthons: 4-bromobenzaldehyde and 4-(trifluoromethoxy)phenylboronic acid. This approach is strategically advantageous due to the commercial availability of both starting materials and the well-established, high-yielding nature of the Suzuki coupling.[9][10]

Caption: Retrosynthetic analysis of the target molecule.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that involves the reaction of an organoboron compound with an organohalide in the presence of a base.[8][11][12] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (4-bromobenzaldehyde) to form a palladium(II) intermediate.[13]

-

Transmetalation: The organoboron species (4-(trifluoromethoxy)phenylboronic acid), activated by the base, transfers its organic group to the palladium(II) complex, displacing the halide.[9]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biphenyl product, regenerating the palladium(0) catalyst.[14]

The choice of catalyst, ligand, base, and solvent system is crucial for the success of the reaction, influencing reaction rates, yields, and the suppression of side reactions.[15][16]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Synthesis of 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde

This protocol is a robust starting point and may be optimized for scale and specific laboratory conditions.

Materials:

-

4-Bromobenzaldehyde

-

4-(Trifluoromethoxy)phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Instrumentation:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

-

Column chromatography setup

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzaldehyde (1.0 mmol, 1.0 equiv), 4-(trifluoromethoxy)phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) to the flask.

-

Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times. Under the inert atmosphere, add toluene (5 mL), ethanol (2 mL), and deionized water (2 mL).

-

Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.[15]

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 9:1 hexanes:ethyl acetate). The reaction is typically complete within 4-12 hours.[15]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the combined organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde.[17]

Data Summary and Expected Outcome

| Parameter | Expected Value |

| Yield | 85-95% |

| Purity | >98% (by NMR and GC-MS) |

| Appearance | White to off-white solid |

| Molecular Formula | C14H9F3O |

| Molecular Weight | 250.22 g/mol |

Troubleshooting and Optimization

-

Low Yield: If the yield is low, ensure all reagents are dry and the reaction is performed under a strict inert atmosphere. The quality of the palladium catalyst is also critical. Consider using alternative palladium sources like Pd(PPh3)4 or employing more advanced phosphine ligands.

-

Incomplete Reaction: If the reaction does not go to completion, increasing the reaction time or temperature may be beneficial. The choice of base can also be critical; stronger bases like cesium carbonate can sometimes improve reaction rates.

-

Side Product Formation: Homocoupling of the boronic acid is a common side reaction. This can be minimized by using a slight excess of the boronic acid and ensuring efficient stirring.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a highly efficient and versatile route for the synthesis of 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde. The described protocol, utilizing readily available starting materials and a well-established catalytic system, offers a reliable method for obtaining this valuable building block in high yield and purity. The strategic incorporation of the trifluoromethoxy group makes the target molecule a highly sought-after intermediate for the development of novel pharmaceuticals and advanced materials.

References

- Application Notes and Protocols for the Suzuki Coupling of 4-(Hexyloxy)benzaldehyde with Arylboronic Acids - Benchchem. (n.d.).

- Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2025, August 10).

- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.).

- The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions - MDPI. (n.d.).

- Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. (n.d.).

- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (n.d.).

- Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with... - ResearchGate. (n.d.).

- Suzuki Coupling: A Cornerstone Reaction Enabled by Boronic Acids. (n.d.).

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (2025, July 18).

- Kinetics of the heterogeneous coupling of 4-bromobenzaldehyde with... - ResearchGate. (n.d.).

- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - NIH. (2023, June 16).

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (2025, July 18).

- Trifluoromethoxy-containing pharmaceutical drugs. - ResearchGate. (n.d.).

- The Suzuki Reaction - Andrew G Myers Research Group. (n.d.).

- 4'-TRIFLUOROMETHOXY-BIPHENYL-4-CARBALDEHYDE CAS#: 398156-35-9. (n.d.).

- Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies | ACS Omega. (2023, August 5).

- Fe/ppm Pd Suzuki-Miyaura Cross-Coupling Catalyst | Sigma-Aldrich. (n.d.).

- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC - NIH. (n.d.).

- A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4 - Journal of Synthetic Chemistry. (2023, December 17).

- 4'-Trifluoromethylbiphenyl-3-carbaldehyde - Chem-Impex. (n.d.).

- 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxaldehyde-1G | AlGENOME SHOP. (n.d.).

- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. (n.d.).

- synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling - Organic Syntheses Procedure. (n.d.).

- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. (2017, February 28).

- Suzuki Coupling - Organic Chemistry Portal. (n.d.).

- Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling - Benchchem. (n.d.).

- Suzuki reaction - Wikipedia. (n.d.).

- 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxaldehyde - TCI Chemicals. (n.d.).

- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. (n.d.).

- Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents. (n.d.).

- Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene - Google Patents. (n.d.).

- An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents. (n.d.).

- Ambeed.com - Directly From The Hive ( Building Blocks, Catalysts, Inhibitors). (n.d.).

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4'-TRIFLUOROMETHOXY-BIPHENYL-4-CARBALDEHYDE CAS#: 398156-35-9 [amp.chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. researchgate.net [researchgate.net]

- 12. thieme-connect.com [thieme-connect.com]

- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 4'-(Trifluoromethoxy)biphenyl-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-(Trifluoromethoxy)biphenyl-4-carbaldehyde is a fluorinated organic compound of significant interest in medicinal chemistry and materials science. Its biphenyl scaffold, coupled with the electron-withdrawing and lipophilic trifluoromethoxy group, makes it a valuable intermediate for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via Suzuki-Miyaura cross-coupling, and an exploration of its applications, particularly in the realm of drug development.

Introduction: The Significance of Fluorinated Biphenyls

The incorporation of fluorine into organic molecules is a widely employed strategy in modern drug design. The unique properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The trifluoromethoxy (-OCF3) group, in particular, is gaining prominence as a bioisostere for other functional groups, offering a unique combination of metabolic stability, lipophilicity, and electronic effects.

The biphenyl moiety is a common structural motif in many biologically active compounds, providing a rigid scaffold that can be functionalized to interact with various biological targets. The combination of the biphenyl framework with a trifluoromethoxy substituent in 4'-(Trifluoromethoxy)biphenyl-4-carbaldehyde creates a versatile building block for the synthesis of a diverse range of complex molecules with potential therapeutic applications.

Chemical Identity and Properties

-

IUPAC Name: 4'-(Trifluoromethoxy)biphenyl-4-carbaldehyde

-

Synonyms: 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-carboxaldehyde, 4-[4-(trifluoromethoxy)phenyl]benzaldehyde[1]

-

CAS Number: 398156-35-9

-

Molecular Formula: C14H9F3O2

-

Molecular Weight: 266.22 g/mol

Physicochemical Properties

| Property | Value |

| Appearance | White to off-white solid (predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF (predicted) |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both phenyl rings. The aldehyde proton (-CHO) will appear as a singlet at a downfield chemical shift, typically between 9.8 and 10.1 ppm. The aromatic protons will exhibit complex splitting patterns (doublets and triplets) in the range of 7.0 to 8.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the aldehyde group at approximately 190-195 ppm. The aromatic carbons will resonate in the region of 120-150 ppm. The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: A single resonance, a singlet, is expected for the three equivalent fluorine atoms of the trifluoromethoxy group.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching of the aldehyde at around 1700-1710 cm⁻¹. C-H stretching vibrations for the aromatic rings will be observed above 3000 cm⁻¹, and C-O and C-F stretching vibrations will be present in the fingerprint region (1000-1300 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (266.22).

Synthesis of 4'-(Trifluoromethoxy)biphenyl-4-carbaldehyde

The most common and efficient method for the synthesis of unsymmetrical biphenyls is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of an aryl boronic acid with an aryl halide. For the synthesis of 4'-(Trifluoromethoxy)biphenyl-4-carbaldehyde, the likely precursors are 4-formylphenylboronic acid and 1-bromo-4-(trifluoromethoxy)benzene.

Caption: Synthetic pathway for 4'-(Trifluoromethoxy)biphenyl-4-carbaldehyde.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings.

Materials:

-

4-Formylphenylboronic acid

-

1-Bromo-4-(trifluoromethoxy)benzene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-formylphenylboronic acid (1.2 equivalents) and 1-bromo-4-(trifluoromethoxy)benzene (1.0 equivalent).

-

Solvent Addition: Add a 2:1:1 mixture of toluene, ethanol, and a 2M aqueous solution of sodium carbonate. The total solvent volume should be sufficient to dissolve the reactants upon heating.

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.

-

Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 equivalents).

-

Reaction: Heat the mixture to reflux (typically 80-90 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4'-(Trifluoromethoxy)biphenyl-4-carbaldehyde as a solid.

Applications in Drug Discovery and Medicinal Chemistry

The trifluoromethoxy group is highly valued in medicinal chemistry for its ability to enhance a molecule's metabolic stability and lipophilicity, which can improve oral bioavailability and cell membrane permeability. The aldehyde functionality of 4'-(Trifluoromethoxy)biphenyl-4-carbaldehyde serves as a versatile synthetic handle for the introduction of various pharmacophores.

Derivatives of trifluoromethoxy-biphenyl structures have been explored in several therapeutic areas. For instance, a patent has been filed for pharmaceutical compositions containing 2-Methyl-4'-trifluoromethoxy-biphenyl-3-carboxylic acid {6-(cis-2,6-dimethyl-morpholin-4-yl)-pyridin-3-yl]-amide, a derivative of the core topic compound, for topical applications.[2] This highlights the potential of this chemical scaffold in the development of new drugs.

Caption: Drug discovery workflow starting from the title compound.

Conclusion

4'-(Trifluoromethoxy)biphenyl-4-carbaldehyde is a strategically important building block for the synthesis of advanced materials and novel pharmaceutical agents. Its synthesis is readily achievable through robust and scalable methods like the Suzuki-Miyaura cross-coupling. The presence of the trifluoromethoxy group imparts desirable physicochemical properties that are highly sought after in drug design. Further exploration of the reactivity of this compound and the biological activity of its derivatives is likely to yield new and valuable discoveries in medicinal chemistry and beyond.

References

-

ChemBK. 4'-(TRIFLUOROMETHYL)[1,1'-BIPHENYL]-4-CARBOXALDEHYDE. Available at: [Link]

- Google Patents. WO2011009852A2 - Pharmaceutical compositions.

-

Chem-Impex. 4'-Trifluoromethylbiphenyl-3-carbaldehyde. Available at: [Link]

- Google Patents. US2680770A - Fluorinated biphenyl derivatives.

-

Algenome Shop. 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxaldehyde-1G. Available at: [Link]

- Google Patents. EP0426815B1 - Fluorinated biphenyl derivatives.

-

PubChem. 4-Fluoro-4'-(trifluoromethoxy)biphenyl-3-carbaldehyde. Available at: [Link]

-

LabAlley. 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxaldehyde, 1G - T3755-1G. Available at: [Link]

-

ACS Omega. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Available at: [Link]

-

Royal Society of Chemistry. Photomediated C–H trifluoromethoxylations enabled by bis(trifluoromethyl)peroxide. Available at: [Link]

- Google Patents. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

National Institutes of Health. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Available at: [Link]

-

ACS Publications. Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Available at: [Link]

-

National Center for Biotechnology Information. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Available at: [Link]

Sources

spectral data (NMR, IR, MS) of 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde

An In-depth Technical Guide to the Spectral Analysis of 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde

For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating molecular structures. This guide provides a detailed analysis of the expected spectral data for 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde, a biphenyl derivative with significant potential in medicinal chemistry and materials science.

The structure of 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde combines a biphenyl core, an electron-withdrawing aldehyde group, and a trifluoromethoxy substituent. Each of these features will give rise to characteristic signals in the NMR, IR, and mass spectra.

A Comprehensive Technical Guide to the Solubility of 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies to empower users in their handling and application of this compound. Given the limited publicly available quantitative solubility data for this specific molecule, this guide focuses on providing a robust framework for predicting and experimentally determining its solubility across a range of common organic solvents.

Introduction to 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde: A Molecule of Interest

4'-Trifluoromethoxy-biphenyl-4-carbaldehyde is a biphenyl derivative characterized by the presence of a trifluoromethoxy group (-OCF₃) and a carbaldehyde (aldehyde, -CHO) group at opposite ends of the biphenyl backbone. These functional groups impart a unique combination of properties that influence its behavior in solution. The biphenyl core provides a rigid, aromatic structure, while the trifluoromethoxy group enhances lipophilicity and the aldehyde group offers a site for chemical reactions.[1][2] Understanding the solubility of this compound is paramount for its application in organic synthesis, medicinal chemistry, and materials science, where it may serve as a critical intermediate or building block.[1][2]

The general principle of "like dissolves like" is the cornerstone for predicting solubility.[3][4][5] This principle states that substances with similar polarities are more likely to be soluble in one another. The molecular structure of 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde suggests a largely non-polar character due to the biphenyl rings, making it sparingly soluble in highly polar solvents like water but readily soluble in many organic solvents.[3][6] The presence of the trifluoromethoxy and aldehyde groups introduces some polarity, which may enhance its solubility in moderately polar solvents.

Physicochemical Properties and Predicted Solubility Profile

While specific experimental data for 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde is scarce, we can infer its properties from structurally similar compounds and general chemical principles.

| Property | Predicted Value / Characteristic | Impact on Solubility |

| Molecular Formula | C₁₄H₉F₃O₂ | - |

| Molecular Weight | 282.22 g/mol | Higher molecular weight can sometimes decrease solubility. |

| Appearance | Likely a white to off-white solid | Physical state necessitates dissolution for many applications. |

| Polarity | Predominantly non-polar with polar functional groups | Expected to be soluble in non-polar and moderately polar organic solvents. |

| Hydrogen Bonding | The aldehyde group can act as a hydrogen bond acceptor. | May slightly enhance solubility in protic solvents. |

Based on these characteristics, the compound is predicted to exhibit good solubility in a range of organic solvents, particularly those that are non-polar or moderately polar. Solvents such as toluene, hexane, and other aromatic or aliphatic hydrocarbons are likely to be effective.[3] Ethers and some esters may also serve as suitable solvents.

Theoretical Framework: Factors Governing Solubility

The dissolution of a solid in a liquid is governed by a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde, the following interactions are key:

-

Van der Waals Forces: The large, non-polar biphenyl structure will primarily interact with non-polar solvents through these weak forces.

-

Dipole-Dipole Interactions: The polar aldehyde and trifluoromethoxy groups can engage in dipole-dipole interactions with polar solvent molecules.

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[3][7] This is because the additional thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces of the solvent.

The interplay of these factors determines the extent to which the compound will dissolve in a particular solvent.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a reliable method for determining the solubility of 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde in various organic solvents. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials and Equipment

-

4'-Trifluoromethoxy-biphenyl-4-carbaldehyde

-

A selection of organic solvents (e.g., hexane, toluene, ethyl acetate, acetone, methanol, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled shaker or incubator

-

Syringes and syringe filters (0.22 µm)

-

Volumetric flasks

-

Spectrophotometer (if applicable) or HPLC system

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde to a series of vials.

-

To each vial, add a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

-

Sample Collection and Filtration:

-

Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed vial.

-

-

Quantification of Solute:

-

Gravimetric Method: Carefully evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven. Weigh the vial containing the dried solute. The difference in weight gives the mass of the dissolved solid.

-

Chromatographic Method (e.g., HPLC): Dilute the filtered solution with a suitable solvent and analyze it using a calibrated HPLC method to determine the concentration of the solute.

-

-

Calculation of Solubility:

-

Calculate the solubility in units such as mg/mL or g/L by dividing the mass of the dissolved solute by the volume of the solvent used.

-

Data Presentation: A Template for Your Results

The following table provides a structured format for recording and comparing the experimentally determined solubility of 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde in various organic solvents.

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Observations |

| Hexane | Non-polar Aliphatic | 25 | ||

| Toluene | Non-polar Aromatic | 25 | ||

| Diethyl Ether | Polar Aprotic | 25 | ||

| Ethyl Acetate | Polar Aprotic | 25 | ||

| Acetone | Polar Aprotic | 25 | ||

| Dichloromethane | Polar Aprotic | 25 | ||

| Methanol | Polar Protic | 25 | ||

| Acetonitrile | Polar Aprotic | 25 |

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde in organic solvents. By combining theoretical principles with a detailed experimental protocol, researchers are equipped to generate the critical data needed for their specific applications. The systematic determination of this compound's solubility profile will undoubtedly facilitate its broader use in the scientific community, from synthetic chemistry to the development of novel materials and therapeutics.

References

- Vertex AI Search. 4'-TRIFLUOROMETHOXY-BIPHENYL-4-CARBALDEHYDE CAS#: 398156-35-9. Accessed January 11, 2026.

- Chem-Impex. 4'-Trifluoromethylbiphenyl-4-carbaldehyde. Accessed January 11, 2026.

- Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? - YouTube. Published online February 11, 2025.

- ResearchGate. How to determine the solubility of a substance in an organic solvent? Accessed January 11, 2026.

- Chem-Impex. 4'-Trifluoromethylbiphenyl-3-carbaldehyde. Accessed January 11, 2026.

- ChemBK. 4'-TRIFLUOROMETHYL-BIPHENYL-4-CARBALDEHYDE. Accessed January 11, 2026.

- TCI Chemicals. 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxaldehyde. Accessed January 11, 2026.

- Solubility of Things. Biphenyl. Accessed January 11, 2026.

- Experiment: Solubility of Organic & Inorganic Compounds. Accessed January 11, 2026.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Accessed January 11, 2026.

- Benchchem. An In-depth Technical Guide to the Solubility of 4-Methylbiphenyl in Organic Solvents. Accessed January 11, 2026.

- Fisher Scientific.

- Wikipedia. Biphenyl. Accessed January 11, 2026.

- Khan Academy. Solubility of organic compounds. Accessed January 11, 2026.

- Benchchem. A Technical Guide to the Determination of Organic Solvent Solubility for [1,1'-Biphenyl]-2,2',3,3'-tetrol. Accessed January 11, 2026.

- ResearchGate. Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. Accessed January 11, 2026.

- ChemicalBook. 4-Biphenylcarboxaldehyde | 3218-36-8. Accessed January 11, 2026.

Sources

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the aldehyde functional group in 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde. This molecule is of significant interest to researchers, scientists, and drug development professionals due to the unique electronic properties conferred by the trifluoromethoxy group and the biphenyl scaffold. This guide will delve into the core principles governing the aldehyde's reactivity, offering field-proven insights and detailed experimental protocols for key transformations. We will explore nucleophilic addition reactions, oxidations, and reductions, supported by mechanistic explanations and authoritative citations. All quantitative data is summarized for clarity, and experimental workflows are visualized using Graphviz diagrams.

Introduction: Understanding the Molecular Architecture

4'-Trifluoromethoxy-biphenyl-4-carbaldehyde is a bifunctional organic molecule featuring a biphenyl core. One phenyl ring is substituted at the 4-position with a carbaldehyde (aldehyde) group, while the other is substituted at the 4'-position with a trifluoromethoxy group. This specific arrangement of functional groups dictates the molecule's chemical behavior, particularly the reactivity of the aldehyde.

The biphenyl framework provides a rigid, extended structure, which can be crucial for molecular recognition in biological systems. The aldehyde group is a versatile functional handle for a wide array of chemical transformations. The key to understanding the reactivity of this aldehyde lies in the profound electronic influence of the trifluoromethoxy (-OCF₃) group.

The "Super-Halogen" Effect of the Trifluoromethoxy Group

The trifluoromethoxy group is a potent electron-withdrawing group, often referred to as a "super-halogen" due to its electronic properties being similar to or stronger than those of halogens.[1] This strong inductive effect (-I) is a consequence of the high electronegativity of the fluorine atoms.[2] Unlike a methoxy group (-OCH₃), which is an electron-donating group through resonance, the trifluoromethoxy group's resonance donation is significantly diminished by the strong inductive pull of the fluorine atoms. This results in a net electron-withdrawing character that deactivates the aromatic ring to which it is attached and significantly influences the electronic environment of the entire biphenyl system.

This strong electron-withdrawing effect is transmitted through the biphenyl π-system to the aldehyde group, rendering the carbonyl carbon significantly more electrophilic and, therefore, more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[3][4]

Nucleophilic Addition Reactions: The Cornerstone of Aldehyde Reactivity

The primary mode of reaction for aldehydes is nucleophilic addition to the carbonyl carbon.[5][6] In the case of 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde, the enhanced electrophilicity of the carbonyl carbon makes it a prime substrate for a variety of nucleophiles.

The Wittig Reaction: A Gateway to Alkenes

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and phosphorus ylides.[7][8] The increased electrophilicity of the aldehyde in our target molecule facilitates this reaction.[3]

Mechanism: The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a transient oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide.[8]

Experimental Protocol: Wittig Olefination of 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde

Objective: To synthesize 4-(4'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)styrene.

Materials:

-

Methyltriphenylphosphonium bromide

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

4'-Trifluoromethoxy-biphenyl-4-carbaldehyde

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.05 equivalents) portion-wise to the stirred suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the ylide is often accompanied by a color change to deep yellow or orange.

-

Wittig Reaction: In a separate flask, dissolve 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde (1.0 equivalent) in anhydrous THF.

-

Slowly add the aldehyde solution to the ylide solution at 0 °C via a dropping funnel.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the desired alkene. The primary byproduct, triphenylphosphine oxide, can be challenging to remove but often has different solubility properties that can be exploited during purification.[2]

Data Presentation: Comparative Reactivity in Wittig Reactions

| Benzaldehyde Substituent (para-) | Relative Rate Constant (k/k₀) |

| -NO₂ | 14.7 |

| -Cl | 2.75 |

| -H | 1.00 |

| -CH₃ | 0.45 |

| -OCF₃ (estimated) | > 10 |

| Data adapted from comparative studies on substituted benzaldehydes.[3] The reactivity of the trifluoromethoxy-substituted compound is estimated to be high due to its strong electron-withdrawing nature. |

Visualization of the Wittig Reaction Workflow

Caption: Workflow for the Wittig reaction.

Grignard Reaction: Formation of Secondary Alcohols

The addition of Grignard reagents (organomagnesium halides) to aldehydes is a classic method for forming carbon-carbon bonds and producing secondary alcohols.[9][10] The high electrophilicity of the carbonyl carbon in 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde makes it an excellent substrate for this reaction.

Mechanism: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, forming a new carbon-carbon bond and a magnesium alkoxide intermediate. Subsequent acidic work-up protonates the alkoxide to yield the secondary alcohol.[11]

Experimental Protocol: Grignard Addition to 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde

Objective: To synthesize 1-(4'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanol.

Materials:

-

Magnesium turnings

-

Iodine crystal (optional, as an initiator)

-

Methyl iodide

-

Anhydrous diethyl ether or THF

-

4'-Trifluoromethoxy-biphenyl-4-carbaldehyde

-

Saturated aqueous ammonium chloride solution

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine if necessary.

-

Add a small portion of anhydrous diethyl ether to cover the magnesium.

-

Dissolve methyl iodide (1.1 equivalents) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small amount of the methyl iodide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Grignard Addition: Cool the Grignard reagent to 0 °C.

-

Dissolve 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude secondary alcohol by column chromatography or recrystallization.

Visualization of the Grignard Reaction Mechanism

Caption: Mechanism of the Grignard reaction.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration to yield an α,β-unsaturated product.[12][13] The electron-withdrawing trifluoromethoxy group enhances the reactivity of the aldehyde in this transformation.

Mechanism: The reaction is typically base-catalyzed. The base abstracts a proton from the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type adduct readily dehydrates to form the final product.[13]

Experimental Protocol: Knoevenagel Condensation of 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde with Malononitrile

Objective: To synthesize 2-((4'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methylene)malononitrile.

Materials:

-

4'-Trifluoromethoxy-biphenyl-4-carbaldehyde

-

Malononitrile

-

Piperidine or a mild inorganic base (e.g., K₂CO₃)

-

Ethanol or other suitable solvent

Procedure:

-

In a round-bottom flask, dissolve 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde (1.0 equivalent) and malononitrile (1.1 equivalents) in ethanol.

-

Add a catalytic amount of piperidine (e.g., a few drops) or a catalytic amount of a mild inorganic base.

-

Stir the reaction mixture at room temperature. The reaction is often rapid, and the product may precipitate out of the solution.

-

Monitor the reaction by TLC.

-

Work-up: If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography.

Oxidation and Reduction of the Aldehyde Group

The aldehyde group in 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other important classes of compounds.

Oxidation to a Carboxylic Acid

Aldehydes are easily oxidized to carboxylic acids using a variety of oxidizing agents.[13][14] Common reagents include potassium permanganate (KMnO₄), and pyridinium chlorochromate (PCC) in an anhydrous solvent will oxidize primary alcohols to aldehydes, but stronger oxidizing agents are needed for the aldehyde to carboxylic acid transformation.[15]

Mechanism: The oxidation of aldehydes often proceeds through a hydrate intermediate, which is formed by the addition of water to the carbonyl group. This hydrate is then oxidized in a manner similar to a primary alcohol.[14]

Experimental Protocol: Oxidation to 4'-Trifluoromethoxy-biphenyl-4-carboxylic acid

Objective: To synthesize 4'-Trifluoromethoxy-[1,1'-biphenyl]-4-carboxylic acid.

Materials:

-

4'-Trifluoromethoxy-biphenyl-4-carbaldehyde

-

Potassium permanganate (KMnO₄)

-

Aqueous sodium hydroxide solution

-

Sodium bisulfite

-

Hydrochloric acid

Procedure:

-

Dissolve 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde in a suitable solvent such as aqueous acetone or a mixture of t-butanol and water.

-

Add a solution of potassium permanganate in water dropwise to the stirred aldehyde solution. The reaction is exothermic and may require cooling.

-

Stir the reaction until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide has formed.

-

Work-up: Cool the reaction mixture and add sodium bisulfite to destroy any excess permanganate.

-

Filter the mixture to remove the manganese dioxide.

-

Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

Reduction to a Primary Alcohol

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for this purpose.[16][17]

Mechanism: The reaction involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated during the work-up to give the primary alcohol.[16]

Experimental Protocol: Reduction to (4'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanol

Objective: To synthesize (4'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanol.

Materials:

-

4'-Trifluoromethoxy-biphenyl-4-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol or ethanol

-

Water

-

Hydrochloric acid (for work-up)

Procedure:

-

Dissolve 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde in methanol or ethanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add sodium borohydride (in slight excess, e.g., 1.2 equivalents) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.

-

Work-up: Cool the reaction mixture and quench by the slow addition of water.

-

Acidify the mixture with dilute hydrochloric acid to destroy excess borohydride (caution: hydrogen gas is evolved).

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol.

-

Purify by recrystallization or column chromatography.

Visualization of Oxidation and Reduction Pathways

Sources

- 1. Cannizzaro reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. kvmwai.edu.in [kvmwai.edu.in]

- 4. pubs.acs.org [pubs.acs.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. organicreactions.org [organicreactions.org]

- 7. www1.udel.edu [www1.udel.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scielo.br [scielo.br]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF – Oriental Journal of Chemistry [orientjchem.org]

- 17. quora.com [quora.com]

The Trifluoromethoxy-Substituted Biphenyl Scaffold: A Nexus of Stability and Function in Modern Chemistry

An In-Depth Technical Guide:

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern molecular design. Among these, the trifluoromethoxy (OCF₃) group is increasingly recognized for its profound ability to modulate the physicochemical and biological properties of organic molecules. When appended to the versatile biphenyl scaffold, the resulting trifluoromethoxy-substituted biphenyls emerge as privileged structures with broad applicability. This technical guide offers an in-depth exploration of these compounds, moving beyond a simple survey to provide researchers, scientists, and drug development professionals with a detailed understanding of their applications, the scientific rationale behind their use, and the experimental methodologies for their synthesis and characterization. We will dissect the impact of the OCF₃ group on molecular properties and explore its role in driving innovation in medicinal chemistry, agrochemicals, and materials science.

Introduction: The Synergy of Scaffold and Substituent

The biphenyl moiety, with its rigid yet tunable diaryl structure, provides an exceptional platform for constructing molecules capable of engaging in specific biological or material interactions, such as pi-stacking.[1] Its derivatization has led to countless innovations. Parallel to this, the field of fluorine chemistry has provided tools to fine-tune molecular properties with unparalleled precision.

The trifluoromethoxy (OCF₃) group, in particular, offers a unique constellation of properties that distinguish it from other common substituents like the methoxy (OCH₃) or even the trifluoromethyl (CF₃) group.[2]

Key Physicochemical Contributions of the Trifluoromethoxy Group:

-

Enhanced Lipophilicity: The OCF₃ group is one of the most lipophilic substituents, with a Hansch π parameter of +1.04.[2][3] This significantly enhances a molecule's ability to permeate biological membranes, a critical factor for bioavailability in pharmaceuticals and uptake in agrochemicals.[4][5]

-

Metabolic Stability: Unlike the methoxy group, which is prone to O-dealkylation by cytochrome P450 enzymes, the OCF₃ group is exceptionally resistant to metabolic breakdown.[2][4] This leads to an increased in vivo half-life and potentially lower drug dosage requirements.

-

Modulation of Electronic Properties: The OCF₃ group is strongly electron-withdrawing, which can alter the pKa of nearby functionalities and influence non-covalent interactions with biological targets.[4][6]

-

Conformational Influence: The steric bulk of the OCF₃ group can influence the torsional angle between the two phenyl rings of the biphenyl scaffold, locking the molecule into a specific bioactive conformation.

The combination of these features on a biphenyl core creates a powerful molecular architecture for diverse applications.

Caption: Physicochemical impact of the OCF₃ group on the biphenyl scaffold.

Applications in Medicinal Chemistry

In drug design, the trifluoromethoxy-biphenyl motif serves as a powerful tool to enhance potency, selectivity, and pharmacokinetic profiles.[5][7] The scaffold's ability to orient the OCF₃ group and other pharmacophores into optimal positions for target engagement is a key advantage.

Enzyme Inhibition: Targeting Kinases and Proteases

The biphenyl framework is prevalent in the design of small molecule kinase inhibitors for oncology. The introduction of a trifluoromethyl or trifluoromethoxy group can significantly enhance binding affinity and metabolic stability, crucial for developing effective anticancer drugs.[6] While direct examples of OCF₃-biphenyls as marketed kinase inhibitors are less common than their CF₃ counterparts, the underlying design principles are identical.

A notable application is in the development of Factor Xa inhibitors for anticoagulation therapy.[8] The biphenyl structure serves to position key binding elements within the enzyme's active site. For instance, in the development of potent Factor Xa inhibitors like DPC602, analogs featuring a trifluoromethyl group on a pyrazole ring attached to a biphenyl system demonstrated significant increases in potency.[8] The strategic placement of such electron-withdrawing, metabolically stable groups is a validated approach to optimizing these inhibitors.

Modulating Receptors and Ion Channels

The properties of trifluoromethoxy-substituted biphenyls make them suitable for targeting neurological pathways. For example, fluorinated groups are critical in drugs targeting the calcitonin gene-related peptide (CGRP) receptor for migraine treatment, where they improve metabolic stability, lipophilicity, and blood-brain barrier permeability.[5] The biphenyl scaffold provides the necessary rigidity and spatial arrangement for effective receptor antagonism.

Pharmacokinetic Advantages

The primary driver for using the OCF₃ group in drug candidates is the predictable enhancement of drug-like properties.[3]

| Property | Consequence of OCF₃ Incorporation | Rationale |

| Absorption | Generally improved | Increased lipophilicity facilitates passive diffusion across the gut wall.[4] |

| Distribution | Can be tailored | High lipophilicity may increase plasma protein binding and volume of distribution. |

| Metabolism | Significantly reduced | The C-O bond is resistant to enzymatic cleavage, blocking a common metabolic hotspot.[2] |

| Excretion | Longer half-life | Reduced metabolic clearance leads to prolonged drug action.[2] |

Applications in Agrochemicals

The trifluoromethoxy group is a key component in many modern pesticides, and its incorporation into a biphenyl structure can lead to highly efficacious products.[2][5][9]

-

Fungicides: The OCF₃ group is found in several succinate dehydrogenase inhibitor (SDHI) fungicides.[10] This functional group enhances the compound's ability to penetrate fungal cell walls and resist metabolic degradation by the target organism, leading to potent and long-lasting disease control.[11]

-

Herbicides and Insecticides: In herbicides, the lipophilicity imparted by the OCF₃ group improves uptake through the waxy cuticle of plant leaves.[9] For insecticides, it can enhance penetration of the insect's exoskeleton. The metabolic stability ensures the active ingredient persists long enough to exert its effect.[10] The biphenyl core can be functionalized to ensure selectivity between pests and non-target organisms.

Applications in Materials Science

While less common than in life sciences, trifluoromethoxy-substituted biphenyls are valuable precursors in materials science, particularly for high-performance polymers.[12][13]

-

Fluorinated Polymers: Used as monomers, these compounds can be incorporated into polymers such as polyimides (PIs) and poly(aryl ether ketones) (PAEKs).[14][15] The OCF₃ group contributes to:

-

High Thermal Stability: Resistance to degradation at elevated temperatures.

-

Chemical Resistance: Inertness to solvents and corrosive agents.

-

Low Dielectric Constant: Making them suitable as insulators in microelectronics.[14]

-

Hydrophobicity: Useful for creating water-repellent coatings.

-

-

Liquid Crystals: The rigidity of the biphenyl core combined with the polarity and steric bulk of the OCF₃ group can be used to design liquid crystal molecules with specific phase behaviors and electro-optical properties.[13]

Experimental Protocols and Synthesis

The synthesis of trifluoromethoxy-substituted biphenyls typically involves two key stages: the formation of the biphenyl core and the introduction of the trifluoromethoxy group.

Core Synthesis: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for constructing the C-C bond between the two aryl rings.[16][17]

Caption: General workflow for Suzuki-Miyaura cross-coupling synthesis.

Representative Protocol: Synthesis of 4-(Trifluoromethoxy)biphenyl

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzotrifluoride (1.0 eq), phenylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 3.0 eq), and triphenylphosphine (PPh₃, 0.1 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent and Catalyst Addition: Add a degassed solvent mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v). Finally, add palladium(II) acetate (Pd(OAc)₂, 0.05 eq).

-

Reaction: Heat the mixture to reflux (typically 70-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure 4-(trifluoromethoxy)biphenyl.

Introduction of the Trifluoromethoxy Group

Incorporating the OCF₃ group is notoriously challenging because the trifluoromethoxide anion is highly unstable.[2][4] Modern methods have emerged to address this:

-

From Phenols: The most common route involves the reaction of a phenol with a trifluoromethylating agent under specific conditions (e.g., using CCl₂F₂/HF or other specialized reagents).

-

Direct C-H Trifluoromethoxylation: Recent advances allow for the direct conversion of an aromatic C-H bond to a C-OCF₃ bond. Photomediated methods using reagents like bis(trifluoromethyl)peroxide (BTMP) represent a cutting-edge approach, streamlining access to these valuable compounds.[18]

Characterization Data

The synthesized compounds are characterized using standard analytical techniques.

| Technique | Expected Data for a Trifluoromethoxy-Substituted Biphenyl |

| ¹H NMR | Aromatic protons typically appear in the range of δ 7.0-8.0 ppm. |

| ¹³C NMR | The carbon of the OCF₃ group appears as a quartet due to coupling with fluorine (J ≈ 250-260 Hz). Aromatic carbons bonded to fluorine also show coupling.[12][13] |

| ¹⁹F NMR | A sharp singlet corresponding to the -OCF₃ group. |

| FTIR | Strong C-F stretching bands are expected in the 1100-1300 cm⁻¹ region.[12][13] |

| Mass Spec | The molecular ion peak corresponding to the calculated mass of the compound. |

Conclusion and Future Perspectives

Trifluoromethoxy-substituted biphenyls represent a privileged class of molecules whose full potential is still being realized. Their unique combination of metabolic stability, high lipophilicity, and tunable electronic properties has cemented their role in the development of next-generation pharmaceuticals and agrochemicals.[5] In materials science, they offer a pathway to robust, high-performance materials.[12]

Future research will likely focus on developing more efficient and scalable methods for direct C-H trifluoromethoxylation, which would dramatically simplify the synthesis of novel analogs.[18] Exploring the application of these scaffolds in underexplored areas, such as organocatalysis and photoluminescent materials, holds significant promise. As our understanding of fluorine chemistry deepens, the strategic deployment of the trifluoromethoxy-biphenyl scaffold will undoubtedly continue to drive innovation across the chemical sciences.

References

- Synthesis of novel trifluoromethyl-bearing bifunctional acyl-acceptant arenes: 2,2'-bis(trifluoromethylated aryloxy)biphenyls.PubMed.

- The Role of Trifluoromethylated Biphenyl Carboxylic Acids in Modern Drug Discovery.N/A.

- Trifluoromethoxy-containing pharmaceutical drugs.ResearchGate.

- Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives.ResearchGate.

- Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments.N/A.

- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.RSC Publishing.

- Design and biological activity of trifluoromethyl containing drugs.Wechem.

- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation.N/A.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.PubMed Central.

- Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies.National Institutes of Health.

- Photomediated C–H trifluoromethoxylations enabled by bis(trifluoromethyl)peroxide.Chemical Science (RSC Publishing).

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.PubMed.

- Trifluoromethyl Substituted Biphenyls and Diphenyl Ethers.Journal of the American Chemical Society.